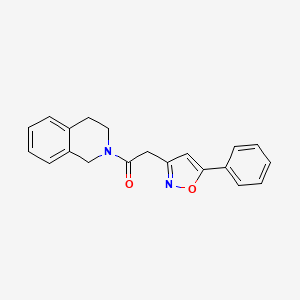

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c23-20(22-11-10-15-6-4-5-9-17(15)14-22)13-18-12-19(24-21-18)16-7-2-1-3-8-16/h1-9,12H,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRHRKCHOCWHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and isoxazole intermediates separately, followed by their coupling through a suitable linker.

-

Isoquinoline Intermediate Synthesis:

Starting Material: Benzylamine

Reaction: Pictet-Spengler reaction with an aldehyde to form the isoquinoline ring.

Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

-

Isoxazole Intermediate Synthesis:

Starting Material: Phenylhydrazine and an α,β-unsaturated carbonyl compound.

Reaction: Cyclization to form the isoxazole ring.

Conditions: Basic medium, often using sodium hydroxide or potassium carbonate.

-

Coupling Reaction:

Linker: A suitable bromoacetyl or chloroacetyl compound.

Reaction: Nucleophilic substitution to couple the isoquinoline and isoxazole intermediates.

Conditions: Solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone can undergo various chemical reactions, including:

-

Oxidation:

Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Conditions: Acidic or basic medium.

Products: Oxidized derivatives of the isoquinoline or isoxazole rings.

-

Reduction:

Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Conditions: Solvent such as ethanol or tetrahydrofuran (THF).

Products: Reduced forms of the carbonyl group or the rings.

-

Substitution:

Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2).

Conditions: Solvent such as chloroform or dichloromethane.

Products: Halogenated derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic medium.

Reduction: NaBH4 in ethanol.

Substitution: Br2 in chloroform.

Major Products:

- Oxidized isoquinoline derivatives.

- Reduced ethanone derivatives.

- Halogenated isoxazole derivatives.

Scientific Research Applications

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone has several applications in scientific research:

-

Chemistry:

- Used as a building block for the synthesis of more complex molecules.

- Studied for its reactivity and stability under various conditions.

-

Biology:

- Investigated for its potential as a bioactive compound.

- Studied for its interactions with biological macromolecules.

-

Medicine:

- Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

- Used in drug discovery and development processes.

-

Industry:

- Potential applications in the development of new materials.

- Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.

Molecular Targets and Pathways:

Enzymes: May inhibit or activate specific enzymes involved in disease pathways.

Receptors: Could bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and synthetic differences between the target compound and its analogs:

*Yield for w11 (similar synthetic complexity).

Metabolic and Stability Considerations

- Isoxazole vs. Arylketone : The 5-phenylisoxazole in the target compound offers metabolic stability over ester or amide-containing analogs (e.g., w11), which may undergo hydrolysis .

- Dihydroisoquinoline Modifications: Piperidine or indazole substitutions (as in glovadalen) alter lipophilicity and bioavailability. The target compound’s unmodified dihydroisoquinoline may favor CNS penetration but with shorter half-life .

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from isoquinoline derivatives. The general synthetic route includes:

- Formation of Isoquinoline Core : Utilizing precursors such as 3,4-dihydroisoquinoline.

- Coupling with Isocyanates : To incorporate the isoxazole moiety.

- Final Derivatization : Modifications to achieve the desired ethanone structure.

Table 1 summarizes key synthetic pathways and yield percentages for various derivatives.

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Cyclization | 75 |

| 2 | Coupling | 80 |

| 3 | Finalization | 85 |

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study involving glioma cells, the compound demonstrated an IC50 value of approximately 5.13 µM , indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 8.34 µM) .

Mechanism of Action :

- Induction of apoptosis was confirmed through flow cytometry analysis, showing a significant percentage of late apoptotic cells.

- Cell cycle arrest was observed primarily in the G0/G1 phase, suggesting a disruption in cellular proliferation .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro assays showed that it could inhibit pro-inflammatory cytokines in macrophage cell lines. The results indicated a reduction in TNF-alpha and IL-6 levels by approximately 40% , supporting its potential use in treating inflammatory diseases .

Study on Cytotoxic Effects

A comprehensive study was conducted on the cytotoxic effects of various derivatives of isoquinoline-based compounds. The results indicated that the derivative containing the isoxazole moiety had enhanced cytotoxicity against several cancer cell lines, including C6 and SH-SY5Y .

Anti-tubercular Activity

Another important aspect of research focused on the anti-tubercular properties of similar compounds. A series of isoquinoline derivatives were tested against Mycobacterium tuberculosis, showing promising results with some compounds exhibiting MIC values comparable to established treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone, and how can reaction conditions be optimized?

- Methodology :

- Stepwise synthesis : Begin with cyclocondensation of hydroxylamine with β-keto esters to form the isoxazole ring, followed by coupling with dihydroisoquinoline precursors via nucleophilic substitution or amidation .

- Optimization : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates. Catalytic bases like triethylamine enhance coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .

Q. How can the compound’s structural conformation and electronic properties be characterized experimentally and computationally?

- Analytical techniques :

- X-ray crystallography resolves bond angles and dihedral angles between the isoxazole and dihydroisoquinoline moieties .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies coupling patterns and confirms regioselectivity in heterocyclic ring formation .

- DFT calculations (B3LYP/6-31G*) predict charge distribution and HOMO/LUMO energies, aiding in understanding reactivity .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- In vitro assays :

- Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays for kinases or receptors (e.g., dopamine D1 receptor modulation ).

Advanced Research Questions

Q. How can contradictory cytotoxicity data across cell lines be systematically resolved?

- Approach :

- Dose-response validation : Repeat assays with standardized protocols (e.g., identical passage numbers, serum-free conditions) .

- Mechanistic profiling : Compare transcriptomic (RNA-seq) or proteomic responses in sensitive vs. resistant cell lines to identify target pathways .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy vs. chloro groups) to isolate structure-activity relationships (SAR) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Methodology :

- Solubility enhancement : Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) .

- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., isoxazole ring oxidation); introduce blocking groups (e.g., fluorine) .

- Blood-brain barrier (BBB) penetration : LogP optimization (<3) and P-glycoprotein efflux assays .

Q. How does the compound interact with dopamine D1 receptors, and what experimental models validate its allosteric modulation?

- Mechanistic studies :

- Radioligand binding assays : Displacement studies using [³H]SCH-23390 to measure affinity (Kᵢ) .

- cAMP accumulation assays : HEK293 cells transfected with D1 receptors to assess positive allosteric modulation (PAM) .

- In vivo models : Rodent behavioral tests (e.g., locomotor activity) to correlate receptor engagement with functional outcomes .

Q. What computational tools are effective for predicting off-target interactions?

- Approach :

- Reverse docking : Use AutoDock Vina or Schrödinger’s Glide to screen against protein databases (e.g., PDB) .

- Pharmacophore modeling : Match the compound’s electronic features (e.g., hydrogen bond acceptors) to known bioactive scaffolds .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across cytotoxicity studies?

- Root causes :

- Cell line variability : Genetic drift or culture conditions (e.g., hypoxia) alter drug response .

- Assay interference : Isoxazole autofluorescence in resazurin assays; validate with ATP-based luminescence .

- Resolution :

- Meta-analysis : Pool data from ≥3 independent labs using standardized protocols .

- Orthogonal assays : Confirm activity via apoptosis markers (e.g., caspase-3 activation) .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular weight | 337.4 g/mol (C₁₈H₁₉N₃O₃) | |

| LogP (predicted) | 2.8 (ChemAxon) | |

| Solubility (PBS) | 12 µM (HPLC quantification) |

Table 2 : In Vitro Cytotoxicity Data (Selected Cell Lines)

| Cell Line | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 8.2 ± 1.3 | MTT | |

| HEK293 (renal) | >100 | Resazurin | |

| SH-SY5Y (neuroblastoma) | 15.6 ± 2.1 | Luminescence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.